![molecular formula C13H14ClNO B14337033 1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride CAS No. 108575-63-9](/img/structure/B14337033.png)
1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride is a pyridinium salt that features a pyridine ring substituted with a 3-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with 3-methoxybenzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride
- 1-(Cyanomethyl)pyridin-1-ium chloride
- N-Methylpyridinium chloride
Uniqueness
1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride is unique due to the presence of the 3-methoxybenzyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
108575-63-9 |
|---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14NO.ClH/c1-15-13-7-5-6-12(10-13)11-14-8-3-2-4-9-14;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
SUSMIQOPCMILMA-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)C[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


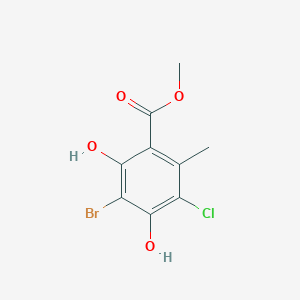
![2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane](/img/structure/B14336955.png)
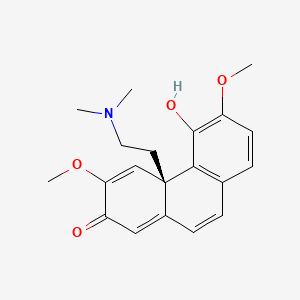
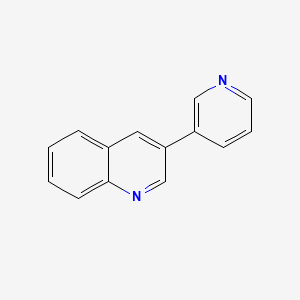

![N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14336978.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)
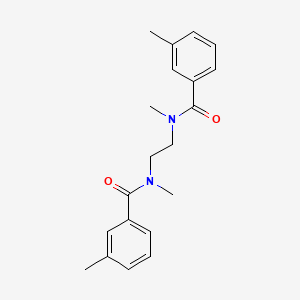
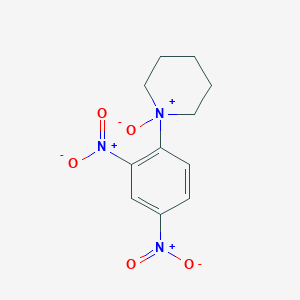
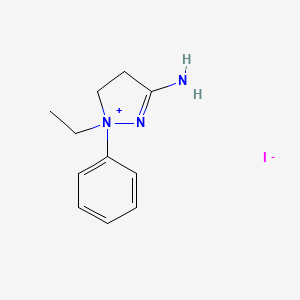
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
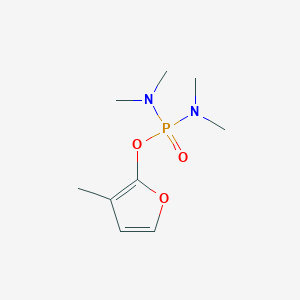

![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
